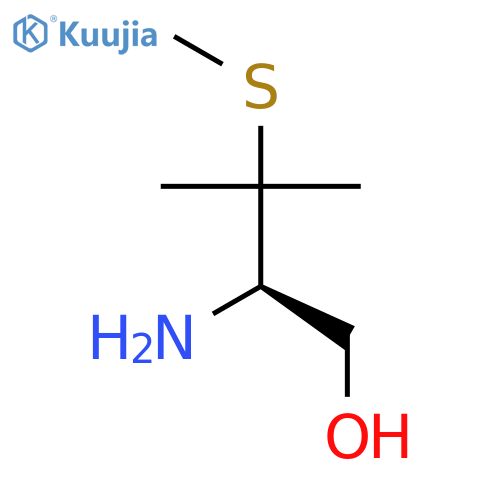Cas no 97072-01-0 ((2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol)

97072-01-0 structure
商品名:(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
CAS番号:97072-01-0
MF:C6H15NOS
メガワット:149.254400491714
MDL:MFCD28132581
CID:4364492
PubChem ID:45837630
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Butanol, 2-amino-3-methyl-3-(methylthio)-, (R)-
- 1-Butanol, 2-amino-3-methyl-3-(methylthio)-, (R)- (9CI)
- (2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
- (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol
- EN300-95015
- 97072-01-0
- Z228588390
- AKOS026726874
- G58631
-
- MDL: MFCD28132581
- インチ: InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1
- InChIKey: FAWLFILOHCNVCQ-RXMQYKEDSA-N
計算された属性
- せいみつぶんしりょう: 149.08743528Da
- どういたいしつりょう: 149.08743528Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 85.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 71.6Ų
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-95015-0.5g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 95.0% | 0.5g |
$480.0 | 2025-02-21 | |
| Enamine | EN300-95015-5g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 90% | 5g |
$1779.0 | 2023-09-01 | |
| Enamine | EN300-95015-10g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 90% | 10g |
$2638.0 | 2023-09-01 | |
| Enamine | EN300-95015-0.1g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 95.0% | 0.1g |
$202.0 | 2025-02-21 | |
| Enamine | EN300-95015-10.0g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 95.0% | 10.0g |
$2638.0 | 2025-02-21 | |
| Enamine | EN300-95015-0.05g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 95.0% | 0.05g |
$135.0 | 2025-02-21 | |
| Enamine | EN300-95015-2.5g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 95.0% | 2.5g |
$1202.0 | 2025-02-21 | |
| 1PlusChem | 1P028GBU-50mg |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 90% | 50mg |
$222.00 | 2024-04-19 | |
| 1PlusChem | 1P028GBU-1g |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 90% | 1g |
$821.00 | 2024-04-19 | |
| 1PlusChem | 1P028GBU-250mg |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol |
97072-01-0 | 90% | 250mg |
$407.00 | 2024-04-19 |
(2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol 関連文献
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
97072-01-0 ((2R)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2279938-29-1(Alkyne-SS-COOH)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量